molecular formula C10H11BrN4 B1475939 3-Azido-1-(4-bromobenzyl)azetidine CAS No. 2089564-60-1

3-Azido-1-(4-bromobenzyl)azetidine

Cat. No. B1475939
CAS RN: 2089564-60-1
M. Wt: 267.13 g/mol
InChI Key: JUGQDGHGIYJDBQ-UHFFFAOYSA-N
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Description

3-Azido-1-(4-bromobenzyl)azetidine is a chemical compound used for pharmaceutical testing . It is a type of azetidine, which is a four-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered heterocyclic ring . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by the considerable ring strain in their molecular structure . This ring strain drives their reactivity and makes them excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis of Functionalized Azetidines

The compound can be used in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines .

Construction of Four-Membered Carbocyclic and Heterocyclic Organic Compounds

The aza Paternò–Büchi reaction, in which 3-Azido-1-(4-bromobenzyl)azetidine can participate, is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds . This approach is considered among the most efficient methods for the rapid assembly of small rings .

Synthesis of Complex Natural Products

The [2 + 2] photocycloaddition reaction, which can involve this compound, has been used for the synthesis of complex natural products . This method typically proceeds in a single synthetic operation with high regio- and stereoselectivity .

Production of Polyamines

Azetidines, including this compound, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process provides an overview of the different routes to produce polyamines, with various structures (i.e., branched vs. linear) and degrees of control .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings . These coatings can be used in various fields, including healthcare and food packaging .

CO2 Adsorption

Polymers derived from azetidines can be used for CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions .

Future Directions

Azetidines have shown potential in various fields, including drug discovery, polymerization, and as chiral templates . Future research could focus on overcoming the challenges associated with the aza Paternò–Büchi reaction to improve the efficiency of azetidine synthesis .

properties

IUPAC Name

3-azido-1-[(4-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGQDGHGIYJDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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